Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)

(S)-4-Benzyl-2-oxazolidone is a chiral auxiliary that offers high enantioselectivity and moderate stability in asymmetric synthesis reactions. Its benzyl substitution enhances its solubility and facilitates purification processes. This compound's utility lies in its ability to control the stereochemistry of target molecules, making it a valuable tool for chemists seeking to synthesize optically active compounds.
(S)-4-Benzyl-2-oxazolidone structure
(S)-4-Benzyl-2-oxazolidone structure
商品名:(S)-4-Benzyl-2-oxazolidone
CAS番号:90719-32-7
MF:C10H11NO2
メガワット:177.199842691422
MDL:MFCD00064496
CID:61434
PubChem ID:24857725

(S)-4-Benzyl-2-oxazolidone 化学的及び物理的性質

名前と識別子

    • (S)-4-Benzyloxazolidin-2-one
    • S-4-Benzyl-2-oxazolidinone
    • (S)-4-Benzyl-2-oxazolidinone
    • (4S)-4-benzyl-1,3-oxazolidin-2-one
    • (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE
    • (S)-
    • (S)-(-)-4-Benzyl-2-oxazolidinone
    • (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)
    • (-)-4-Benzyl-2-oxazolidinone
    • (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
    • (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
    • (4S)-4-Benzyloxazolidin-2-one
    • (4S)-Benzyloxazolidin-2-one
    • (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one
    • (S)-4-Benzyl-2-oxazolidone
    • (S)-4-Benzyloxy-2-azolidinone
    • (S)-4-Phenylmethyl-2-oxazolidinone
    • 4-(S)-Benzyl-2-oxazolidinone
    • 4S-(Phenylmethyl)oxazolidin-2-one
    • 4S-Benzyloxazolidin-2-one
    • DTXSID00352970
    • NS00077853
    • SCHEMBL4328
    • 4-Benzyl-1,3-oxazolidin-2-one #
    • EC46HZ6ALH
    • HY-41882
    • 4-(S)-benzyl-oxazolidin-2-one
    • 4-Benzyl-2-oxazolidinone, (S)-(-)-
    • Q-102352
    • 4-(S)-benzyloxazolidin-2-one
    • 4(S)-(-)-benzyl-2-oxazolidinone
    • (4S)-4-(Phenylmethyl)-2-oxazolidinone
    • 90719-32-7
    • (4S)-(-)-4-benzyl-2-oxazolidinone
    • (S)-(-)-4-Benzyl-2-oxazolidineone
    • MFCD00064496
    • (S)-4-Benzyl-2-oxazolidinone, 99%
    • 4-(Phenylmethyl)-2-oxazolidinone, (4S)-
    • CHEBI:194622
    • (S)(-)-4-benzyl-2-oxazolidinone
    • 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-
    • (s)-4-benzyl-oxazolidin-2-one
    • (4S)4-benzyl-1,3-oxazolidin-2-one
    • EN300-80370
    • (S)-4-Benzyl-1,3-Oxazolidine-2-One
    • (S)(-)4-benzyl-2-oxazolidinone
    • 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-
    • PS-6113
    • 4(S)-benzyl-2-oxazolidinone
    • (4S)-4-benzyl 1,3-oxazolidinone
    • (4S)-4-benzyl-2-oxazolidinone
    • (S)-4-benzyloxazolidinone
    • (s)-(+)-4-benzyl-2-oxazolidinone
    • AKOS015839020
    • (S)-4-benzyl oxazolidinone
    • B1754
    • DB-005562
    • (4S)-4-benzyl oxazolidine-2-one
    • (S)-4-benzyl-oxazolidine-2- one
    • AC-4357
    • 4(S)-phenylmethyl-2-oxazolidinone
    • Z1222283104
    • (S)-4-benzyl-oxazolidine-2-one
    • CS-D1593
    • s-(+)-4-benzyl-2-oxazolidinone
    • MDL: MFCD00064496
    • インチ: 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
    • InChIKey: OJOFMLDBXPDXLQ-VIFPVBQESA-N
    • ほほえんだ: C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1
    • BRN: 3649667

計算された属性

  • せいみつぶんしりょう: 177.07900
  • どういたいしつりょう: 177.078979
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 38.3

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.1607 (rough estimate)
  • ゆうかいてん: 86-88 °C (lit.)
  • ふってん: 398.8°C at 760 mmHg
  • フラッシュポイント: 195℃
  • 屈折率: -14.5 ° (C=5, MeOH)
  • すいようせい: Insoluble in water.
  • PSA: 38.33000
  • LogP: 1.66630
  • 光学活性: [α]20/D −63°, c = 1 in chloroform
  • ひせんこうど: -62 º (C=1, CHCl3)
  • かんど: Hygroscopic
  • ようかいせい: 水に溶けない

(S)-4-Benzyl-2-oxazolidone セキュリティ情報

  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H316-H320
  • 警告文: P264-P305+P351+P338+P337+P313-P332+P313
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S24/25
  • 福カードFコード:3-10
  • 危険物標識: Xi
  • ちょぞうじょうけん:Inert atmosphere,Room Temperature
  • リスク用語:R36/37/38

(S)-4-Benzyl-2-oxazolidone 税関データ

  • 税関コード:29349990
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(S)-4-Benzyl-2-oxazolidone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A104875-10g
(S)-4-Benzyloxazolidin-2-one
90719-32-7 98%
10g
$6.0 2025-02-20
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08683-1000g
(S)-4-Benzyl-2-oxazolidone
90719-32-7 97%
1000g
¥1176 2023-09-15
eNovation Chemicals LLC
D401961-500g
(S)-4-Benzyl-2-oxazolidinone
90719-32-7 97%
500g
$450 2024-06-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A18236-25g
(S)-(-)-4-Benzyl-2-oxazolidinone, 99%
90719-32-7 99%
25g
¥6391.00 2023-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B387A-25g
(S)-4-Benzyl-2-oxazolidone
90719-32-7 99%
25g
¥65.0 2023-04-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD0102-100g
(S)-4-Benzyloxazolidin-2-one
90719-32-7 98%
100g
¥81.0 2024-04-17
Enamine
EN300-80370-10.0g
(4S)-4-benzyl-1,3-oxazolidin-2-one
90719-32-7 95.0%
10.0g
$32.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0344-250G
(4S)-4-benzyloxazolidin-2-one
90719-32-7 97%
250g
¥ 257.00 2023-04-13
Ambeed
A104875-500g
(S)-4-Benzyloxazolidin-2-one
90719-32-7 98%
500g
$89.0 2025-02-20
eNovation Chemicals LLC
D689970-500g
(S)-4-Benzyl-2-oxazolidinone
90719-32-7 98%
500g
$120 2023-09-03

(S)-4-Benzyl-2-oxazolidone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  15 h, 80 °C
リファレンス
Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols
Veeraswamy, S.; Reddy, K. Indrasena; Ragavan, R. Venkat; Yennam, Satyanarayana; Jayashree, A., Chemistry Letters, 2013, 42(2), 109-111

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C
1.2 3 h, rt
1.3 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ;  0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
リファレンス
Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivative
Diaz, Gaspar; de Freitas, Michelle A. A.; Ricci-Silva, Maria E.; Diaz, Marisa A. N., Molecules, 2014, 19(6), 7429-7439

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Ytterbium triflate (silica-supported) Solvents: Dichloromethane
リファレンス
A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gel
Kotsuki, Hiyoshizo; Ohishi, Takeshi; Araki, Tomohiro; Arimura, Koji, Tetrahedron Letters, 1998, 39(27), 4869-4870

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Toluene
リファレンス
A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids
Lewis, Norman; McKillop, Alexander; Taylor, Richard J. K.; Watson, Robert J., Synthetic Communications, 1995, 25(4), 561-8

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  5 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active Azacycles
Hatano, Manabu; Yamashita, Kenji; Ishihara, Kazuaki, Organic Letters, 2015, 17(10), 2412-2415

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ;  60 min, 80 °C
リファレンス
Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanes
Pulla, Sharon; Unnikrishnan, Vineed; Ramidi, Punnamchandar; Sullivan, Shane Z.; Ghosh, Anindya; et al, Journal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium methoxide ,  Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, chloride (1:1), (T… Solvents: Methanol ;  15 min, 25 °C
1.2 Solvents: Methanol ;  < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
リファレンス
Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl Derivatives
Oishi, Shunsuke; Saito, Susumu, Angewandte Chemie, 2012, 51(22), 5395-5399

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
リファレンス
Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditions
Chiarotto, I.; Feroci, M., Tetrahedron Letters, 2001, 42(20), 3451-3453

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
リファレンス
The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis
Jerome, Laure, 2009, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, reflux
リファレンス
Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethers
Sparrow, Kevin John; Carley, Sarah; Sohnel, Tilo; Barker, David; Brimble, Margaret A., Tetrahedron, 2015, 71(15), 2210-2221

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium methoxide ;  20 min, 135 °C
リファレンス
Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliaries
Morales-Nava, Rosmarbel; Fernandez-Zertuche, Mario; Ordonez, Mario, Molecules, 2011, 16, 8803-8814

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
リファレンス
Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probe
Davies, Stephen G.; Fletcher, Ai M.; Hermann, Gesine J.; Poce, Giovanna; Roberts, Paul M.; et al, Tetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: (T-4)-(4-Methoxyphenolato-κO)[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylami… ,  Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, (T-4)-, salt with … Solvents: Methanol ;  1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen Bonds
Oishi, Shunsuke; Yoshimoto, Junichi; Saito, Susumu, Journal of the American Chemical Society, 2009, 131(25), 8748-8749

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ;  4.5 h, 55 °C
リファレンス
Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene
Petit, Elena; Bosch, Lluis; Font, Joan; Mola, Laura; Costa, Anna M.; et al, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

(S)-4-Benzyl-2-oxazolidone Raw materials

(S)-4-Benzyl-2-oxazolidone Preparation Products

(S)-4-Benzyl-2-oxazolidone サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone
注文番号:sfd12737
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:36
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone
注文番号:A10810
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 19:10
価格 ($):159.0

(S)-4-Benzyl-2-oxazolidone 関連文献

(S)-4-Benzyl-2-oxazolidoneに関する追加情報

(S)-4-Benzyl-2-Oxazolidone: A Comprehensive Overview

The compound with CAS No. 90719-32-7, commonly referred to as (S)-4-Benzyl-2-Oxazolidone, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of oxazolidinones, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The (S) configuration denotes the stereochemistry at the chiral center, which is critical for its biological activity and pharmacological properties.

Oxazolidinones have gained considerable attention due to their versatility in organic synthesis and their role as intermediates in the construction of complex molecules. The benzyl group attached to the oxazolidinone ring in (S)-4-Benzyl-2-Oxazolidone introduces additional electronic and steric effects, making it a valuable substrate for further functionalization. Recent studies have highlighted its potential as a building block in the development of novel therapeutic agents, particularly in the areas of anti-infective and anti-cancer drug discovery.

One of the most notable applications of (S)-4-Benzyl-2-Oxazolidone is its use as a chiral auxiliary in asymmetric synthesis. This approach allows for the construction of enantiomerically enriched compounds, which are essential in the pharmaceutical industry due to their specific biological activities. The chiral auxiliary concept has been extensively explored in recent years, with researchers focusing on optimizing reaction conditions and expanding the scope of substrates that can be effectively synthesized using this method.

In addition to its role as a chiral auxiliary, (S)-4-Benzyl-2-Oxazolidone has been investigated for its ability to act as a catalyst in various enantioselective reactions. The enantioselective catalysis enabled by this compound has opened new avenues for the synthesis of biologically active molecules with high optical purity. Recent advancements in this area have been documented in high-impact journals, underscoring its importance in modern organic chemistry.

The synthesis of (S)-4-Benzyl-2-Oxazolidone involves a multi-step process that typically begins with the preparation of an appropriate starting material, such as a diamine or an amino alcohol. The stereocontrol during these steps is crucial to ensure the correct configuration at the chiral center. Researchers have reported various methods to achieve this, including the use of chiral catalysts and stereoselective reactions.

Another area where (S)-4-Benzyl-2-Oxazolidone has shown promise is in materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. This property could potentially be harnessed for applications such as catalysis, sensing, and drug delivery systems.

Recent studies have also focused on the biological evaluation of (S)-4-Benzyl-2-Oxazolidone derivatives. These investigations have revealed potential anti-inflammatory, antioxidant, and cytotoxic activities, making them candidates for further preclinical testing. The biological activity of these derivatives is influenced by both the structure of the oxazolidinone ring and the substituents attached to it.

In conclusion, (S)-4-Benzyl-2-Oxazolidone is a versatile compound with wide-ranging applications in organic synthesis, pharmaceutical research, and materials science. Its unique properties and stereochemical features make it an invaluable tool for researchers aiming to develop novel compounds with specific biological activities. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an even more significant role in various scientific disciplines.

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